

Diglycolic Acid-d4 as a Metabolite of Diethylene Glycol: A Technical Guide

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Compound of Interest

Compound Name: Diglycolic acid-d4

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Introduction

Diethylene glycol (DEG) is a potent nephrotoxicant that has been implicated in numerous mass poisonings worldwide, often as a contaminant in pharmaceutical preparations. The toxicity of DEG is primarily attributed to its metabolic products, with diglycolic acid (DGA) being the key metabolite responsible for acute kidney injury. This technical guide provides an in-depth overview of the role of **diglycolic acid-d4** (DGA-d4), a deuterated isotopologue of DGA, in the study of DEG metabolism and toxicology. DGA-d4 serves as an essential internal standard for the accurate quantification of DGA in biological matrices, enabling precise toxicokinetic and metabolic studies. This guide will cover the metabolism of DEG, the toxicological profile of DGA, detailed analytical methodologies for its quantification, and a summary of relevant quantitative data.

Metabolism of Diethylene Glycol

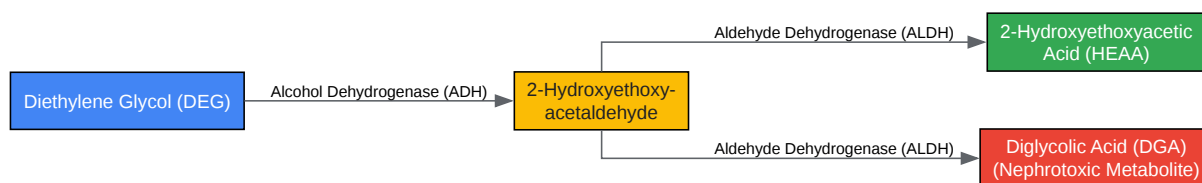
Following ingestion, DEG is rapidly absorbed and undergoes metabolism primarily in the liver. The metabolic pathway involves a two-step oxidation process mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).^{[1][2]}

- **Oxidation to 2-Hydroxyethoxyacetaldehyde:** DEG is first oxidized by ADH to form an unstable intermediate, 2-hydroxyethoxyacetaldehyde.

- Oxidation to Organic Acids: This intermediate is further oxidized by ALDH to produce two primary metabolites: 2-hydroxyethoxyacetic acid (HEAA) and diglycolic acid (DGA).[1][2]

DGA is considered the principal toxic metabolite responsible for the severe renal tubular necrosis observed in DEG poisoning.[3]

Metabolic Pathway of Diethylene Glycol



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Caption: Metabolic conversion of diethylene glycol to its primary metabolites.

Toxicological Profile of Diglycolic Acid

The hallmark of DEG toxicity is acute kidney injury, characterized by proximal tubular necrosis. [3] Diglycolic acid is the primary mediator of this nephrotoxicity.

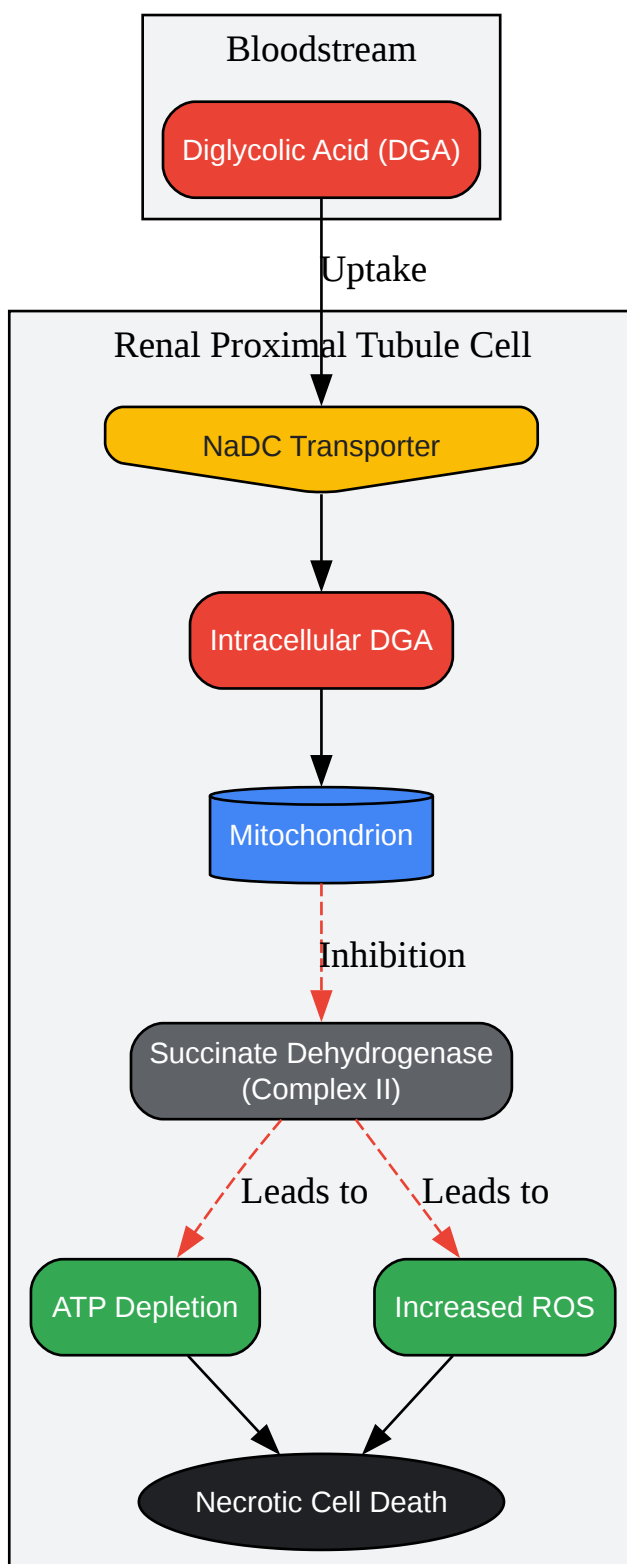
Mechanism of Action

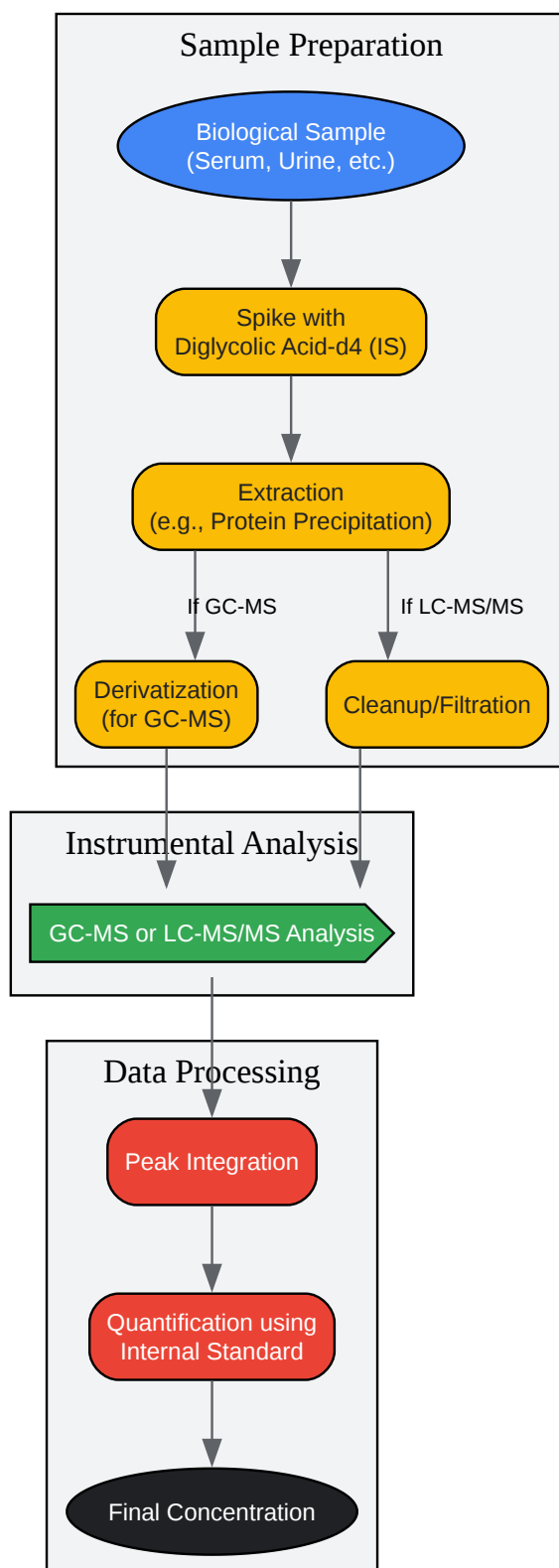
The toxicity of DGA is multifaceted and involves several key cellular and molecular events:

- Cellular Uptake: DGA is actively transported into renal proximal tubule cells by sodium-dicarboxylate cotransporters (NaDCs), which are normally responsible for the uptake of Krebs cycle intermediates like succinate.[1] This active transport leads to the accumulation of DGA within these cells to toxic concentrations.
- Mitochondrial Dysfunction: Once inside the cells, DGA disrupts mitochondrial function. It has been shown to inhibit succinate dehydrogenase (Complex II) of the electron transport chain, leading to decreased ATP production and increased production of reactive oxygen species (ROS).[4]

- Calcium Chelation: DGA can chelate intracellular calcium, which may further contribute to mitochondrial dysfunction and the activation of cell death pathways.[4]
- Cell Death: The culmination of these events is necrotic cell death of the proximal tubule cells, leading to acute kidney injury.[3]

Signaling Pathway of Diglycolic Acid Toxicity





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